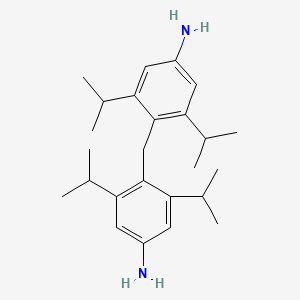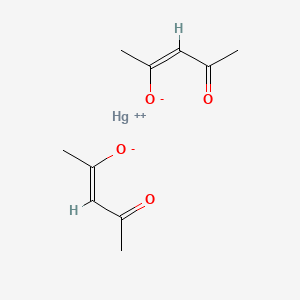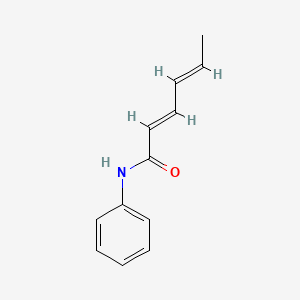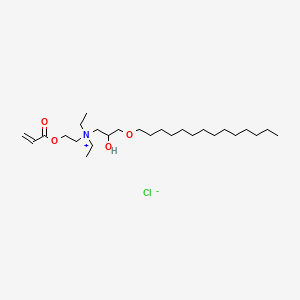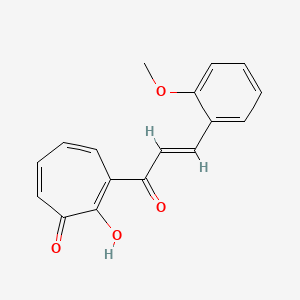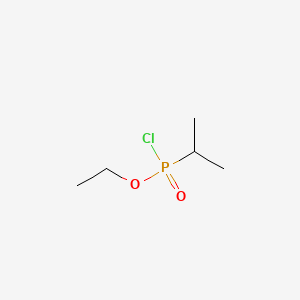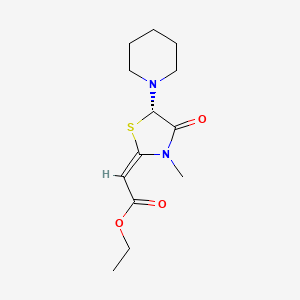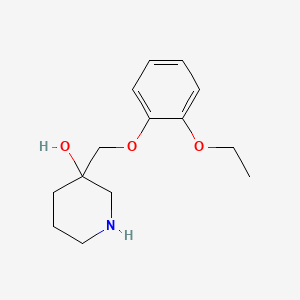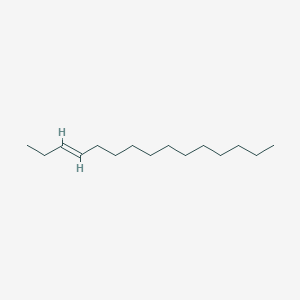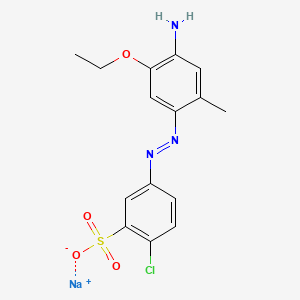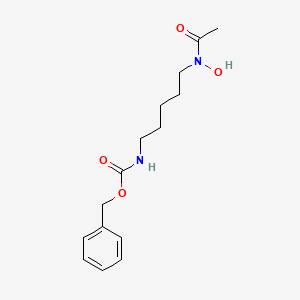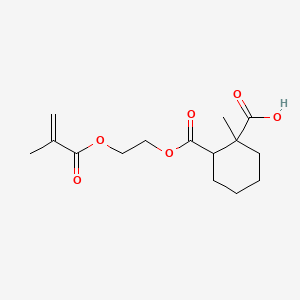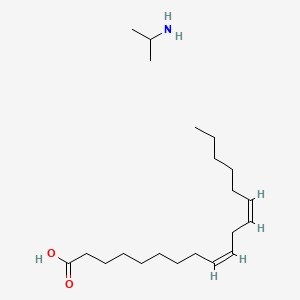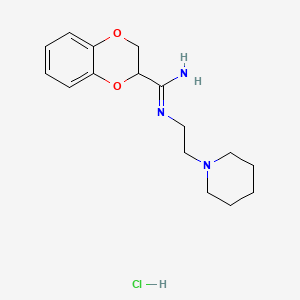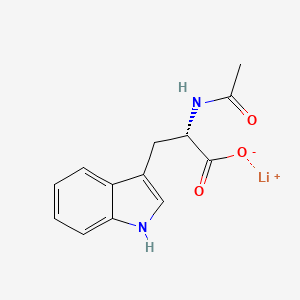
Lithium N-acetyl-L-tryptophanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium N-acetyl-L-tryptophanate is a compound that combines lithium, a well-known mood stabilizer, with N-acetyl-L-tryptophan, a derivative of the essential amino acid tryptophan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium N-acetyl-L-tryptophanate typically involves the reaction of N-acetyl-L-tryptophan with a lithium salt. The process begins with the acetylation of L-tryptophan to form N-acetyl-L-tryptophan. This intermediate is then reacted with lithium hydroxide or lithium carbonate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium N-acetyl-L-tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the acetyl or tryptophan moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tryptophan derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of new derivatives with potentially unique properties .
Wissenschaftliche Forschungsanwendungen
Lithium N-acetyl-L-tryptophanate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Wirkmechanismus
The mechanism of action of Lithium N-acetyl-L-tryptophanate involves multiple pathways:
Oxidative Stress Modulation: The compound neutralizes oxidative stress by enhancing antioxidant enzyme activities, such as catalase, superoxide dismutase, and glutathione peroxidase.
Mitochondrial Protection: It helps maintain mitochondrial membrane integrity and prevents mitochondrial disruption, thereby protecting cells from apoptosis.
Neuroprotection: This compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-L-tryptophan: A derivative of tryptophan with similar protective effects against oxidative stress.
Lithium Carbonate: A commonly used lithium salt for mood stabilization but lacks the additional protective effects of N-acetyl-L-tryptophan.
N-acetyl-methioninate: Another stabilizer with superior antioxidant properties compared to N-acetyl-L-tryptophanate.
Uniqueness
Lithium N-acetyl-L-tryptophanate is unique due to its combined properties of lithium and N-acetyl-L-tryptophan. This combination offers both mood-stabilizing and protective effects against oxidative stress and radiation-induced damage, making it a promising compound for various applications .
Eigenschaften
CAS-Nummer |
60780-06-5 |
|---|---|
Molekularformel |
C13H13LiN2O3 |
Molekulargewicht |
252.2 g/mol |
IUPAC-Name |
lithium;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3.Li/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t12-;/m0./s1 |
InChI-Schlüssel |
RIZPTOKEAKNELZ-YDALLXLXSA-M |
Isomerische SMILES |
[Li+].CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-] |
Kanonische SMILES |
[Li+].CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


